N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Overview
Description
N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dichlorophenyl group, a 4-fluorobenzoyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2,4-dichlorophenyl group, often using a halogenation reaction.
Attachment of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group is introduced through an acylation reaction, typically using a reagent such as 4-fluorobenzoyl chloride.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
- N-(2,4-dichlorophenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- N-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
- N-(2,4-dichlorophenyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide
These compounds share similar structural features but differ in the substituents on the benzoyl group. The unique combination of the 4-fluorobenzoyl group and the 2,4-dichlorophenyl group in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN2O2/c20-14-3-6-17(16(21)11-14)23-18(25)12-7-9-24(10-8-12)19(26)13-1-4-15(22)5-2-13/h1-6,11-12H,7-10H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCINMDUQCHCRCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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